molecular formula C4H8S2 B13827581 Methyl propenyl disulfide CAS No. 23838-19-9

Methyl propenyl disulfide

Cat. No.: B13827581
CAS No.: 23838-19-9
M. Wt: 120.2 g/mol
InChI Key: FUDUFCLRGSEHAJ-ONEGZZNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl propenyl disulfide can be synthesized through the oxidation of thiols. One efficient method involves the use of alkyl halides and thiourea in the presence of elemental sulfur and sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C . This method avoids contamination by higher polysulfides and is extended to alkyl tosylates at 70°C .

Industrial Production Methods

Industrial production of disulfides, including this compound, typically involves the oxidation of thiols using various oxidizing agents. The choice of oxidant is crucial to avoid over-oxidation and ensure high yield .

Chemical Reactions Analysis

Types of Reactions

Methyl propenyl disulfide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted disulfides depending on the nucleophile used.

Scientific Research Applications

Food Industry

Flavoring Agent
Methyl propenyl disulfide is widely recognized for its role as a flavoring agent in the food industry. Its strong garlic-like flavor makes it a popular additive in various culinary applications. It enhances the taste profile of numerous dishes and is often used in processed foods to impart a savory character .

Potential Biomarker
Recent studies have suggested that this compound could serve as a biomarker for garlic consumption. Its presence can be detected in biological samples, indicating dietary intake of garlic and related products . This aspect is particularly useful in nutritional epidemiology, where understanding dietary habits is crucial.

Antimicrobial Properties
Research has highlighted the antimicrobial properties of this compound, showing effectiveness against various foodborne pathogens. For instance, essential oils containing this compound have demonstrated inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications as natural preservatives in food products .

Pharmaceutical Applications

Antineoplastic Activity
this compound has been investigated for its antineoplastic properties. Studies indicate that it may inhibit tumor growth and possess cytotoxic effects against certain cancer cell lines. This suggests potential therapeutic applications in oncology, particularly in developing new chemotherapeutic agents .

Biofilm Inhibition
The compound has shown promise in inhibiting biofilm formation by pathogenic bacteria. This characteristic is significant for pharmaceutical formulations aimed at treating infections associated with biofilm-producing microbes, which are often resistant to conventional antibiotics .

Agricultural Applications

Pest Repellent
this compound exhibits insecticidal properties, making it a candidate for use as a natural pest repellent. Its efficacy against specific agricultural pests could be leveraged to develop eco-friendly pest management strategies .

Soil Health
Research indicates that sulfur-containing compounds like this compound may enhance soil health by promoting beneficial microbial activity. This could lead to improved plant growth and resilience against diseases .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of essential oils from Allium species, this compound was found to significantly reduce the viability of E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined using a broth microdilution method, showcasing its potential as a natural preservative in food products .

Case Study 2: Flavor Profile Analysis

A chemical evaluation of elephant garlic volatiles revealed that this compound was one of the most abundant compounds present. This study utilized gas chromatography-mass spectrometry (GC-MS) to analyze the flavor profile, supporting its use as a flavoring agent in culinary applications .

Mechanism of Action

The mechanism of action of methyl propenyl disulfide involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity.

    Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.

    Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways.

Comparison with Similar Compounds

Methyl propenyl disulfide is compared with other similar organosulfur compounds:

List of Similar Compounds

  • Diallyl disulfide
  • Allyl methyl disulfide
  • Dimethyl disulfide
  • Dipropyl disulfide
  • Dipropyl trisulfide

Biological Activity

Methyl propenyl disulfide, also known as methyl 1-propenyl disulfide or allyl methyl disulfide, is an organosulfur compound primarily found in garlic and other Allium species. This compound is notable for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

  • Chemical Formula : C₄H₈S₂
  • Molecular Weight : 120.236 g/mol
  • CAS Registry Number : 2179-58-0
  • IUPAC Name : 3-(methyldisulfanyl)prop-1-ene

Sources of this compound

This compound is predominantly found in:

  • Garlic (Allium sativum)
  • Onions (Allium cepa)
  • Chives (Allium schoenoprasum)

These sources contribute to its significance in culinary and medicinal applications.

Anticancer Properties

Research has demonstrated the potential of this compound in inhibiting cancer cell growth. A study examined the effects of extracts from various Allium species on human breast cancer cells (MCF-7). The results indicated significant cytotoxicity, with survival rates decreasing in a dose-dependent manner:

Concentration (µg/mL)Survival Rate (%)
1051.3
5049.7
20042.2
40042.0

The extracts exhibited greater efficacy compared to cisplatin, a standard chemotherapy agent .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. A study found that garlic extracts containing this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains, demonstrating effective inhibition at low concentrations.

The biological activities of this compound are attributed to its ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular components, leading to oxidative stress and subsequent cell death.

Case Studies

  • Anticancer Efficacy : In vitro studies using MCF-7 cells showed that this compound significantly inhibited DNA synthesis, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Effects : A clinical evaluation of garlic extracts containing this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections .

Safety and Toxicity

While this compound exhibits beneficial biological activities, it is essential to consider its safety profile. Toxicological assessments indicate that high doses may lead to adverse effects; however, the compound is generally regarded as safe when consumed in typical dietary amounts .

Properties

CAS No.

23838-19-9

Molecular Formula

C4H8S2

Molecular Weight

120.2 g/mol

IUPAC Name

(E)-1-(methyldisulfanyl)prop-1-ene

InChI

InChI=1S/C4H8S2/c1-3-4-6-5-2/h3-4H,1-2H3/b4-3+

InChI Key

FUDUFCLRGSEHAJ-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/SSC

Canonical SMILES

CC=CSSC

density

0.955-0.961

physical_description

colourless liquid

Origin of Product

United States

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